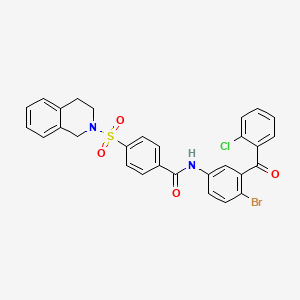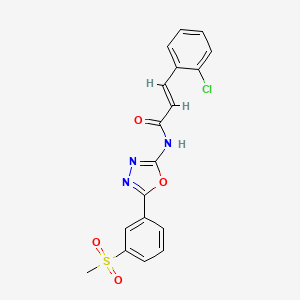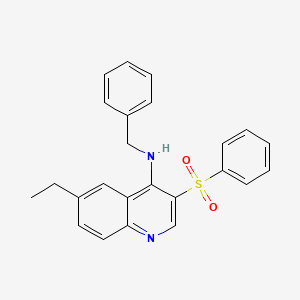
3-(4-Bromopyrazol-1-yl)-6-cyclopropylpyridazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Bromopyrazol-1-yl)-6-cyclopropylpyridazine is a heterocyclic compound that features a pyrazole ring substituted with a bromine atom at the 4-position and a pyridazine ring substituted with a cyclopropyl group at the 6-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromopyrazol-1-yl)-6-cyclopropylpyridazine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-bromo-1H-pyrazole with 6-cyclopropylpyridazine under specific conditions. The reaction may be catalyzed by a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
化学反応の分析
Types of Reactions
3-(4-Bromopyrazol-1-yl)-6-cyclopropylpyridazine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom on the pyrazole ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, potentially altering the oxidation state of the nitrogen atoms in the heterocyclic rings.
Cyclization Reactions: The compound can be used as a precursor in the synthesis of more complex heterocyclic systems.
Common Reagents and Conditions
Common reagents used in these reactions include bases like potassium carbonate, oxidizing agents such as hydrogen peroxide, and reducing agents like sodium borohydride. Reaction conditions typically involve polar solvents and controlled temperatures to ensure selective and efficient transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with various functional groups replacing the bromine atom, while oxidation reactions may produce N-oxides .
科学的研究の応用
3-(4-Bromopyrazol-1-yl)-6-cyclopropylpyridazine has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: The compound can be used in studies investigating the biological activity of pyrazole and pyridazine derivatives.
作用機序
The mechanism of action of 3-(4-Bromopyrazol-1-yl)-6-cyclopropylpyridazine involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the heterocyclic rings play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target .
類似化合物との比較
Similar Compounds
Similar compounds include other pyrazole and pyridazine derivatives, such as:
- 3-(4-Chloropyrazol-1-yl)-6-cyclopropylpyridazine
- 3-(4-Methylpyrazol-1-yl)-6-cyclopropylpyridazine
- 3-(4-Nitropyrazol-1-yl)-6-cyclopropylpyridazine
Uniqueness
3-(4-Bromopyrazol-1-yl)-6-cyclopropylpyridazine is unique due to the presence of the bromine atom, which can participate in specific interactions and reactions that other substituents may not. This uniqueness can be leveraged in the design of new compounds with tailored properties for specific applications .
特性
IUPAC Name |
3-(4-bromopyrazol-1-yl)-6-cyclopropylpyridazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN4/c11-8-5-12-15(6-8)10-4-3-9(13-14-10)7-1-2-7/h3-7H,1-2H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEBUMMFAAUXXLX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(C=C2)N3C=C(C=N3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[1-[2-(4-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]oxirane-2-carboxamide](/img/structure/B2355641.png)
![3-Chloro-2-[(2-pyridinylsulfanyl)methyl]-5-(trifluoromethyl)pyridine](/img/structure/B2355643.png)

![1-(2-Fluorophenyl)-3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)urea](/img/structure/B2355650.png)

![(2,5-Dichlorothiophen-3-yl)(4-(4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2355653.png)
![ethyl 7-cyclohexyl-6-(3-methoxybenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B2355655.png)


![N,1-dimethyl-3-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B2355659.png)


![9-methyl-1H,2H,3H,4H,5H,6H-azepino[4,5-b]indole hydrochloride](/img/structure/B2355663.png)

